

Introduction: The Versatility of a β -Enamino Ester

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Compound of Interest

Compound Name: *ethyl (E)-3-aminobut-2-enoate*

Cat. No.: B3425443

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Ethyl 3-aminocrotonate, identified by CAS number 7318-00-5, is a highly functionalized organic molecule that stands as a cornerstone intermediate in synthetic chemistry.^{[1][2]} As a β -enamino ester, its structure features an amine group and an ester group conjugated with a double bond, a unique arrangement that confers a rich and versatile reactivity profile.^{[3][4]} This dual electronic nature allows it to act as a powerful synthon, or building block, for a vast array of more complex molecules.^[5] Its significance is most pronounced in the pharmaceutical industry, where it serves as a pivotal precursor for the synthesis of numerous active pharmaceutical ingredients (APIs), particularly heterocyclic compounds that form the core of many modern drugs.^{[1][3]} This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, applications, and handling of this indispensable chemical intermediate.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of ethyl 3-aminocrotonate are fundamental to its application and handling in a laboratory setting. It typically presents as a light yellow, low-melting solid or liquid.^{[6][7]}

Table 1: Physicochemical Properties of Ethyl 3-Aminocrotonate

Property	Value	Source(s)
CAS Number	7318-00-5	[2] [6]
Molecular Formula	C ₆ H ₁₁ NO ₂	[7] [8]
Molecular Weight	129.16 g/mol	[8] [9]
Appearance	Light yellow, low-melting solid or liquid	[7] [10]
Melting Point	33-35 °C	[10]
Boiling Point	210-215 °C	[10]
Density	1.022 g/mL at 25 °C	[10]
Flash Point	97 °C (206.6 °F) - closed cup	
Solubility	Soluble in chloroform, methanol	[10]
IUPAC Name	ethyl (2E)-3-aminobut-2-enoate	[7]

Table 2: Spectroscopic Data for Ethyl 3-Aminocrotonate

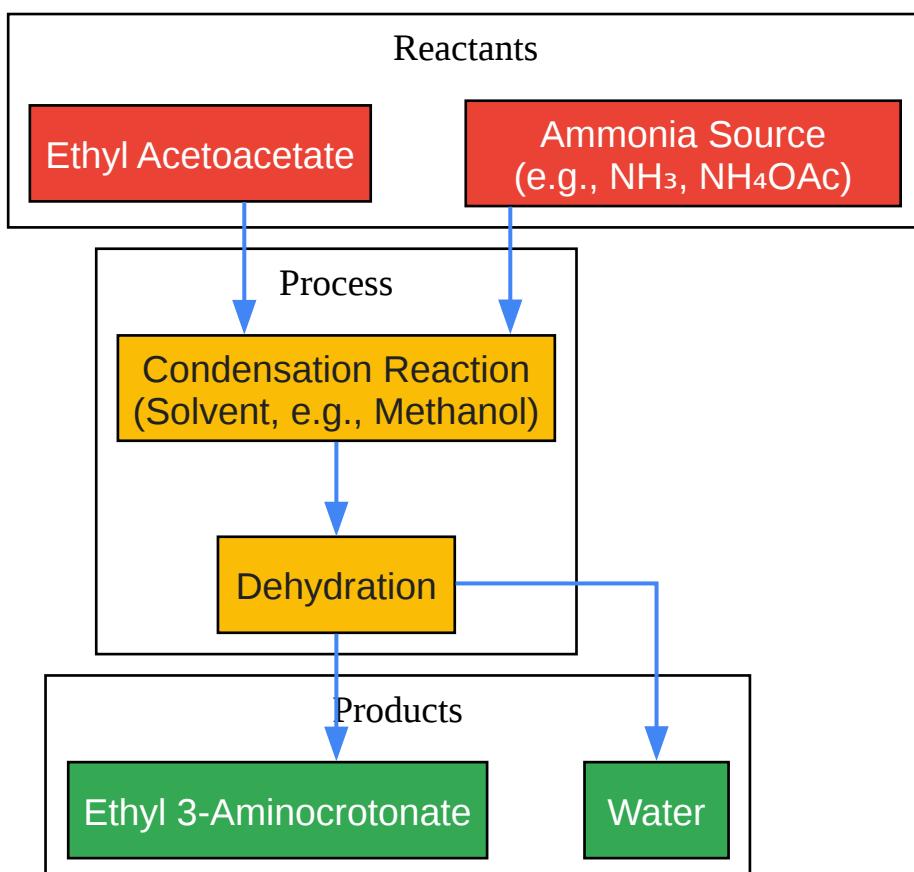
Spectroscopy	Key Data Points	Source(s)
¹ H-NMR (CDCl ₃)	δ (ppm): 7.62 (b, 2H, NH ₂), 4.30 (s, 1H, CH), 3.90 (q, 2H, CH ₂ CH ₃), 1.71 (s, 3H, CH ₃), 1.06 (t, 3H, CH ₂ CH ₃)	[8]
¹ H-NMR (DMSO-d ₆)	δ (ppm): 7.709 (s, 1H, NH), 6.918 (s, 1H, NH), 4.287 (s, 1H, CH), 3.978-3.936 (q, 2H, CH ₂), 1.807 (s, 3H, CH ₃), 1.149-1.121 (t, 3H, CH ₃)	[11][12]
¹³ C-NMR (CDCl ₃)	δ (ppm): 170.5 (C=O), 160.6 (C-NH ₂), 83.7 (CH), 58.6 (CH ₂ CH ₃), 22.2 (CH ₃), 14.8 (CH ₂ CH ₃)	[8]
Mass Spec (GC-MS)	m/z Top Peak: 84; m/z 2nd Highest: 57; m/z 3rd Highest: 129 (Molecular Ion)	[13]
Infrared (IR)	Conforms to structure	[7][12]

Synthesis and Production

The most common and efficient synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[3][5] This method is scalable and can be adapted for both laboratory and industrial production.[5]

General Synthesis Workflow

The process is a straightforward condensation that forms the enamine from the ketone of ethyl acetoacetate and ammonia, followed by dehydration.



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Caption: General workflow for the synthesis of Ethyl 3-Aminocrotonate.

Detailed Laboratory Protocol: Synthesis via Ammonium Carbamate

This protocol describes a high-yield, room-temperature synthesis using ammonium carbamate as the ammonia source.^[8]

Materials:

- Ethyl acetoacetate (19.4 mL, 154 mmol)
- Ammonium carbamate (11.7 g, 154 mmol)
- Methanol (160 mL)

- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- To a solution of ethyl acetoacetate (19.4 mL) in methanol (160 mL) in a round-bottom flask, add ammonium carbamate (11.7 g) in a single portion.[8]
- Stir the resulting suspension at room temperature for 1.5 hours. During this time, the solid material will dissolve, yielding a clear yellow solution.[8]
- Once the reaction is complete (monitored by TLC, R_f 0.36 in Cyclohexane/EtOAc 1:1), concentrate the reaction mixture to dryness using a rotary evaporator.[8]
- The process yields ethyl 3-aminocrotonate as a yellow liquid in quantitative yield (approx. 19.8 g).[8]

Industrial Scale and Continuous Flow Synthesis

For industrial applications, efficiency and safety are paramount. Solvent-free methods, such as heating ethyl acetoacetate with ammonium acetate, are attractive for reducing cost and environmental impact.[5] Furthermore, continuous flow reactors offer excellent control over reaction parameters. For example, mixing ethyl acetoacetate with a 25% aqueous ammonia solution in a tubular reactor at 50 °C with a residence time of 22 minutes has been shown to produce ethyl 3-aminocrotonate in 94% yield.[8]

Core Reactivity: The Ambident Nucleophile

The synthetic utility of ethyl 3-aminocrotonate stems from its dual electronic nature, known as ambident nucleophilicity.[5] The conjugated enamine system possesses two nucleophilic sites: the nitrogen atom of the amino group and the α -carbon of the crotonate backbone.[5] This allows it to react with a wide variety of electrophiles at either site, depending on the reaction conditions and the nature of the electrophile.[14][15] Concurrently, the electron-withdrawing

ester group makes the β -carbon susceptible to nucleophilic attack, further expanding its reactive potential.[\[5\]](#)

The Hantzsch Pyridine Synthesis: A Cornerstone Application

The most prominent application of ethyl 3-aminocrotonate is in the Hantzsch Pyridine Synthesis, a classic multi-component reaction first reported in 1881.[\[5\]](#)[\[16\]](#) This reaction is a highly effective method for creating 1,4-dihydropyridine (DHP) derivatives, which are a major class of calcium channel blockers used to treat cardiovascular diseases like hypertension.[\[5\]](#)[\[12\]](#)

The synthesis involves the condensation of an aldehyde, a β -ketoester, and ethyl 3-aminocrotonate (which can be formed *in situ* from ethyl acetoacetate and ammonia).[\[5\]](#)[\[17\]](#)

Hantzsch Synthesis Mechanism

The reaction proceeds through a series of well-defined steps, culminating in the formation of the dihydropyridine ring.

Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.

Applications in Drug Discovery and Beyond

The versatility of ethyl 3-aminocrotonate makes it a valuable intermediate in several fields, most notably pharmaceuticals.[\[3\]](#)[\[18\]](#)

- **Cardiovascular Drugs:** Its primary role is in the synthesis of 1,4-dihydropyridine calcium channel blockers.[\[5\]](#)[\[12\]](#) It is a key reagent for producing widely used antihypertensive drugs such as Felodipine and Nitrendipine.[\[10\]](#)[\[19\]](#)[\[20\]](#)
- **Heterocyclic Chemistry:** Beyond DHPs, it is used to construct a variety of other heterocycles including quinolines, pyrroles, pyrazoles, and oxazoles, many of which are scaffolds for new therapeutic agents.[\[5\]](#)[\[12\]](#)
- **Agrochemicals and Fine Chemicals:** The reactivity of ethyl 3-aminocrotonate is also harnessed in the synthesis of agrochemicals like herbicides and fungicides.[\[18\]](#)

- Feed Additives: It also finds application as a feed auxiliary agent, where it can contribute to improved nutritional outcomes in animal feed.[1][21]

Safety, Handling, and Storage

Ethyl 3-aminocrotonate is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.[13][22]

Hazard Identification:

- Corrosive: Causes severe skin burns and eye damage.[13][22][23]
- Irritant: May cause respiratory irritation.[13][22]
- Lachrymator: Substance which increases the flow of tears.[24]

Table 3: Recommended Safety and Handling Procedures

Procedure	Recommendation	Source(s)
Engineering Controls	Work in a well-ventilated area or under a chemical fume hood. Provide an eyewash station and safety shower.	[9][24]
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles or a face shield, and protective clothing. Use an appropriate respirator if ventilation is inadequate.	[9][22][24]
Handling	Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.	[9][22]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area away from incompatible materials like acids, bases, and oxidizing agents.	[22][24]
First Aid (Eyes)	Rinse cautiously with water for at least 15-30 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.	[9][24]
First Aid (Skin)	Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.	[9][24]
First Aid (Ingestion)	Do NOT induce vomiting. Rinse mouth with water. Never	[9][24]

give anything by mouth to an unconscious person. Seek immediate medical attention.

First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention. [\[22\]](#)[\[24\]](#)

Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [\[22\]](#)[\[25\]](#)

Conclusion

Ethyl 3-aminocrotonate (CAS 7318-00-5) is far more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its unique ambident nucleophilicity, coupled with straightforward and scalable synthesis routes, has cemented its role as an essential building block. From the industrial synthesis of life-saving cardiovascular drugs via the Hantzsch reaction to the creation of novel heterocyclic scaffolds in drug discovery, its impact is extensive. A thorough understanding of its properties, reactivity, and safe handling procedures is critical for any researcher aiming to leverage its full synthetic potential.

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